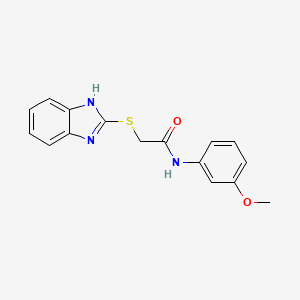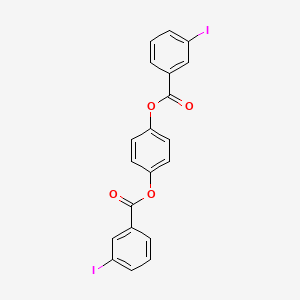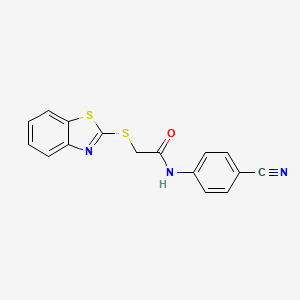![molecular formula C11H9FN6S B15013044 N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-FLUOROPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a triazolotriazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-FLUOROPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE typically involves multiple steps, starting with the preparation of the triazolotriazole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-FLUOROPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to modify the triazolotriazole core or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-FLUOROPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (E)-1-(4-FLUOROPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-CHLOROPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE
- (E)-1-(4-BROMOPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-FLUOROPHENYL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE lies in its specific combination of a fluorophenyl group and a triazolotriazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9FN6S |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
(E)-1-(4-fluorophenyl)-N-(3-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)methanimine |
InChI |
InChI=1S/C11H9FN6S/c1-19-11-16-15-10-17(7-14-18(10)11)13-6-8-2-4-9(12)5-3-8/h2-7H,1H3/b13-6+ |
InChI-Schlüssel |
OZQAJLSZHCKJKV-AWNIVKPZSA-N |
Isomerische SMILES |
CSC1=NN=C2N1N=CN2/N=C/C3=CC=C(C=C3)F |
Kanonische SMILES |
CSC1=NN=C2N1N=CN2N=CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2E)-4-Methylpentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012966.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15012967.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15012986.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B15012992.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B15013001.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15013017.png)

![N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15013021.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15013052.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15013068.png)
